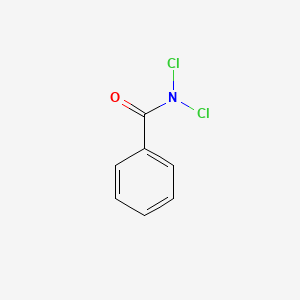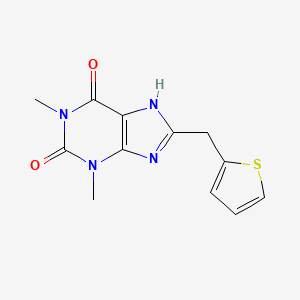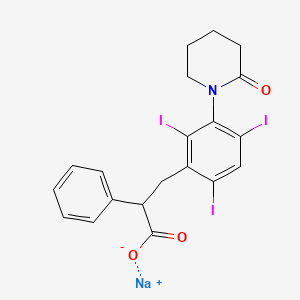
3-(3-(2-Oxopiperidino)-2,4,6-triiodophenyl)-2-phenylpropionic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(2-Oxopiperidino)-2,4,6-triiodophenyl)-2-phenylpropionic acid sodium salt is a complex organic compound that features a piperidine ring, a triiodophenyl group, and a phenylpropionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-Oxopiperidino)-2,4,6-triiodophenyl)-2-phenylpropionic acid sodium salt typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the chemoselective and stereocontrolled annulation of 1,3-azadienes with an anhydride component.
Introduction of the Triiodophenyl Group: The triiodophenyl group is introduced via iodination reactions, which can be achieved using iodine and an oxidizing agent under controlled conditions.
Coupling with Phenylpropionic Acid: The final step involves coupling the piperidine and triiodophenyl intermediates with phenylpropionic acid, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-(2-Oxopiperidino)-2,4,6-triiodophenyl)-2-phenylpropionic acid sodium salt undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Halogen substitution reactions can occur, particularly involving the iodine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogen exchange reactions using reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted phenylpropionic acid derivatives.
Scientific Research Applications
3-(3-(2-Oxopiperidino)-2,4,6-triiodophenyl)-2-phenylpropionic acid sodium salt has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Employed in the study of enzyme interactions and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of 3-(3-(2-Oxopiperidino)-2,4,6-triiodophenyl)-2-phenylpropionic acid sodium salt involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Oxopiperidine Derivatives: These compounds share the piperidine ring structure and have similar synthetic routes.
Triiodophenyl Compounds: Compounds with triiodophenyl groups exhibit similar reactivity and applications.
Phenylpropionic Acid Derivatives: These compounds are used in similar medicinal and materials science applications.
Uniqueness
3-(3-(2-Oxopiperidino)-2,4,6-triiodophenyl)-2-phenylpropionic acid sodium salt is unique due to its combination of a piperidine ring, triiodophenyl group, and phenylpropionic acid moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
21761-90-0 |
|---|---|
Molecular Formula |
C20H17I3NNaO3 |
Molecular Weight |
723.1 g/mol |
IUPAC Name |
sodium;2-phenyl-3-[2,4,6-triiodo-3-(2-oxopiperidin-1-yl)phenyl]propanoate |
InChI |
InChI=1S/C20H18I3NO3.Na/c21-15-11-16(22)19(24-9-5-4-8-17(24)25)18(23)14(15)10-13(20(26)27)12-6-2-1-3-7-12;/h1-3,6-7,11,13H,4-5,8-10H2,(H,26,27);/q;+1/p-1 |
InChI Key |
RJIHXOGEXSJTJY-UHFFFAOYSA-M |
Canonical SMILES |
C1CCN(C(=O)C1)C2=C(C=C(C(=C2I)CC(C3=CC=CC=C3)C(=O)[O-])I)I.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



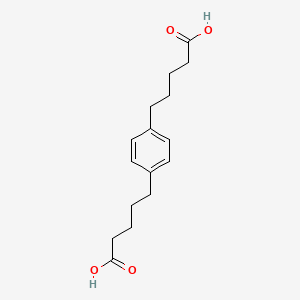

![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1,6-dimethyl-](/img/structure/B14715913.png)

![1,3-Diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide](/img/structure/B14715923.png)
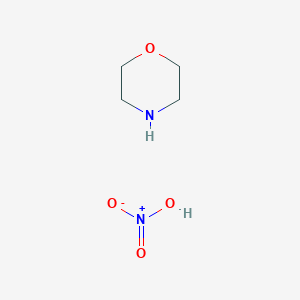

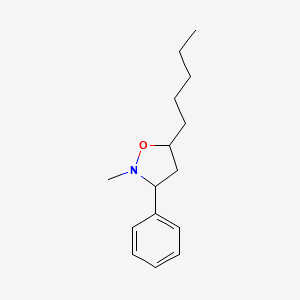
![3-[Bis(methylsulfanyl)methylidene]thiolan-2-one](/img/structure/B14715952.png)


